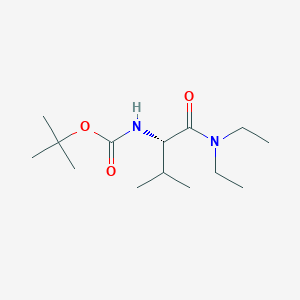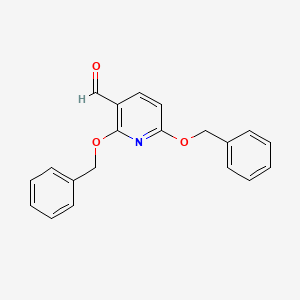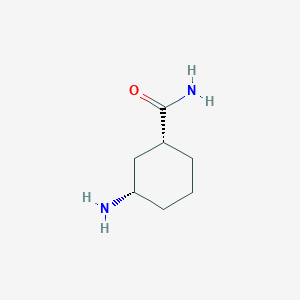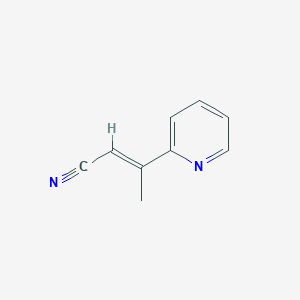
5-(Bromomethyl)-3,3-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3,3-dimethyloxolan-2-one is a brominated organic compound with a molecular formula of C7H11BrO2. It is characterized by a bromomethyl group attached to a 3,3-dimethyloxolan-2-one ring structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the bromination of 3,3-dimethyloxolan-2-one using bromine in the presence of a suitable catalyst such as ferric bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure the selective addition of the bromomethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Bromomethyl)-3,3-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) are employed, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Methylenes or other reduced derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-(Bromomethyl)-3,3-dimethyloxolan-2-one serves as a versatile intermediate for the preparation of more complex molecules. Its bromomethyl group is particularly useful in cross-coupling reactions, such as Suzuki and Heck reactions.
Biology: The compound has been studied for its potential biological activity, including its use as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its application in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, it is used as an intermediate in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(Bromomethyl)-3,3-dimethyloxolan-2-one exerts its effects depends on the specific application. For example, in cross-coupling reactions, the bromomethyl group acts as a leaving group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
5-(Bromomethyl)-2,2-dimethyloxolan-3-one
3,3-Dimethyloxolan-2-one
Bromomethyl-substituted lactones
Uniqueness: 5-(Bromomethyl)-3,3-dimethyloxolan-2-one is unique due to its specific structural features, which influence its reactivity and applications. The presence of the bromomethyl group and the 3,3-dimethyloxolan-2-one ring structure contribute to its distinct chemical behavior compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and application.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C7H11BrO2 |
|---|---|
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3,3-dimethyloxolan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-5(4-8)10-6(7)9/h5H,3-4H2,1-2H3 |
Clave InChI |
PJEJRIIYJKCKQX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(OC1=O)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)


![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)


![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)




![tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B15361016.png)

